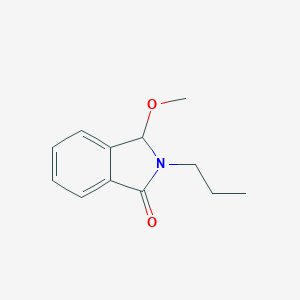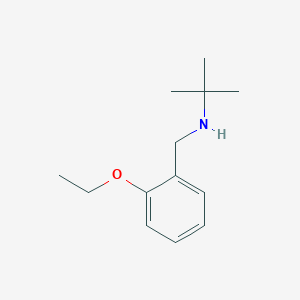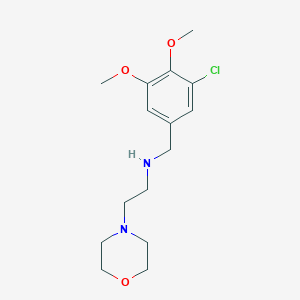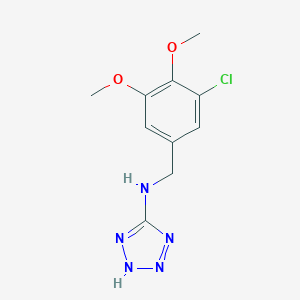
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of isoindoline and has shown promise in various fields of research, including neuroscience and pharmacology.
Wirkmechanismus
The mechanism of action of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one is not fully understood. However, it is believed to act on the serotonergic and dopaminergic systems in the brain. This compound has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
Studies have shown that 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has various biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF) in the hippocampus, which is important for neuronal growth and survival. Additionally, this compound has been shown to decrease the levels of corticosterone, a stress hormone, in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one in lab experiments is its high purity and stability. This compound can be synthesized in high yields and is relatively easy to handle. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one. One area of interest is its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to identify any potential side effects. Finally, research could focus on developing new synthesis methods to improve the yield and purity of this compound.
Synthesemethoden
The synthesis of 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one involves the reaction of 3-methoxyphenylacetic acid with propylamine in the presence of a catalyst. The resulting product is then subjected to hydrogenation to yield the final compound. This method has been optimized to produce high yields of pure 3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one.
Wissenschaftliche Forschungsanwendungen
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one has been studied for its potential applications in neuroscience and pharmacology. It has been shown to have anxiolytic and antidepressant effects in animal models. Additionally, this compound has been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
3-methoxy-2-propyl-2,3-dihydro-1H-isoindol-1-one |
|---|---|
Molekularformel |
C12H15NO2 |
Molekulargewicht |
205.25 g/mol |
IUPAC-Name |
3-methoxy-2-propyl-3H-isoindol-1-one |
InChI |
InChI=1S/C12H15NO2/c1-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15-2/h4-7,12H,3,8H2,1-2H3 |
InChI-Schlüssel |
JJVHSJSOZWDQMJ-UHFFFAOYSA-N |
SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Kanonische SMILES |
CCCN1C(C2=CC=CC=C2C1=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-N-(thiophen-3-ylmethyl)ethanamine](/img/structure/B249578.png)
![{4-[(2-Chloro-4-fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249580.png)
![{2-[(2-Fluorobenzyl)oxy]-3-methoxyphenyl}methanol](/img/structure/B249581.png)
![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)



![2-{2-Bromo-4-[(cyclopropylamino)methyl]-6-methoxyphenoxy}acetamide](/img/structure/B249594.png)
![2-{[4-(Benzyloxy)benzyl]amino}-1-phenylethanol](/img/structure/B249595.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)

